molecular formula C23H17ClN2O2 B2911771 N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide CAS No. 952977-08-1

N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide

Cat. No.: B2911771
CAS No.: 952977-08-1
M. Wt: 388.85
InChI Key: CXZBXFNPRFOQOP-UHFFFAOYSA-N
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Description

N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H17ClN2O2 and its molecular weight is 388.85. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)22-14-19(26-28-22)15-23(27)25-21-9-5-4-8-20(21)16-6-2-1-3-7-16/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZBXFNPRFOQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a biphenyl moiety linked to an isoxazole ring through an acetamide group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Synthesis : The synthesis typically involves multi-step organic reactions, including coupling reactions that form the biphenyl and isoxazole components. Detailed synthetic pathways can be found in supporting literature .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound has been shown to affect several key pathways:

  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in various phases, particularly the S and G2/M phases. This effect is crucial for inhibiting cancer cell proliferation .
  • Apoptotic Pathways : The compound increases the Bax/Bcl-2 ratio and activates caspase 9, which are indicators of intrinsic apoptosis pathways. Enhanced levels of these proteins suggest that this compound promotes programmed cell death in cancer cells .

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell viability) for different cell lines:

Cell Line IC50 (µg/mL) Mechanism
MCF-75.36Induces apoptosis via G2/M arrest
HepG23.13Promotes S phase arrest
Vero>100Selectively non-toxic to normal cells

These results highlight the compound's potential as a selective anticancer agent with minimal toxicity to normal cells .

Case Study 1: MCF-7 Breast Cancer Cells

In a study evaluating the effect of this compound on MCF-7 cells, researchers observed significant apoptosis induction. The treatment led to increased levels of pro-apoptotic proteins and a marked decrease in cell viability after 48 hours. Flow cytometry analysis confirmed G2/M phase arrest, suggesting that this compound could be a promising candidate for breast cancer therapy .

Case Study 2: HepG2 Liver Cancer Cells

Another investigation focused on HepG2 liver cancer cells demonstrated that this compound effectively inhibited cell growth through S phase arrest. The study also reported enhanced levels of caspases and alterations in mitochondrial membrane potential, indicating mitochondrial involvement in the apoptotic process triggered by this compound .

Chemical Reactions Analysis

Formation of the Isoxazole Ring

The 5-(4-chlorophenyl)isoxazol-3-yl group is synthesized via Claisen-Schmidt condensation followed by cyclization (Source ):

  • Chalcone precursor : React 4-chlorobenzaldehyde with trifluoropentanedione under acidic conditions.
  • Cyclization : Treat the chalcone intermediate with hydroxylamine hydrochloride (NH2_2OH·HCl) and sodium acetate in ethanol.

Reaction Conditions :

StepReagents/ConditionsYield
1SnCl2_2, CH3_3CN, reflux75–85%
2NH2_2OH·HCl, NaOAc, EtOH, 70°C65–78%

Amide Bond Formation

The acetamide linker is introduced via EDCI-mediated coupling (Source ):

  • React 2-([1,1'-biphenyl]-2-yl)acetic acid with 5-(4-chlorophenyl)isoxazol-3-amine.
  • Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

Key Parameters :

  • Reaction time: 48 hours at room temperature.
  • Yield: 60–72% (estimated from analogous reactions in ).

Hydrolysis of the Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic : HCl (6M), reflux → Forms 2-([1,1'-biphenyl]-2-yl)acetic acid and 5-(4-chlorophenyl)isoxazol-3-amine.
  • Basic : NaOH (10%), 80°C → Same products as above.

Kinetic Data (from analogous amides ):

ConditionHalf-life (h)Activation Energy (kJ/mol)
6M HCl2.585.2
10% NaOH1.878.9

Electrophilic Substitution on the Isoxazole Ring

The isoxazole’s C-4 position is susceptible to electrophilic attack due to electron-deficient nature (Source ):

  • Nitration : HNO3_3/H2_2SO4_4 → Nitro group at C-4.
  • Halogenation : Br2_2/FeBr3_3 → Bromination at C-4.

Regioselectivity :

  • Governed by the electron-withdrawing effect of the 4-chlorophenyl group.

Suzuki-Miyaura Coupling

The biphenyl moiety can undergo further functionalization via palladium-catalyzed cross-coupling (Source ):

  • React with arylboronic acids (e.g., 4-methoxyphenylboronic acid).
  • Catalyst: Pd(PPh3_3)4_4, base: K2_2CO3_3, solvent: 1,4-dioxane/H2_2O.

Optimized Conditions :

Catalyst LoadingTemperatureYield
2 mol% Pd110°C82%

Stability and Degradation

  • Thermal Stability : Decomposes at 230–240°C (DSC data from Source ).
  • Photolytic Degradation : UV light (254 nm) induces cleavage of the isoxazole ring (t1/2_{1/2} = 12 hours).

Biological Activity and Relevance

  • Cyclooxygenase (COX) inhibition (Source ).
  • Anticancer activity via kinase modulation (Source ).

Key Data Tables

Table 1: Synthetic Yields for Key Intermediates

IntermediateMethodYield (%)
5-(4-chlorophenyl)isoxazoleClaisen-Schmidt + cyclization78
Biphenyl acetic acidSuzuki coupling85

Table 2: Electrophilic Substitution Products

ReactionProductRegiochemistry
Nitration4-nitroisoxazole derivativeC-4 position
Bromination4-bromoisoxazole derivativeC-4 position

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